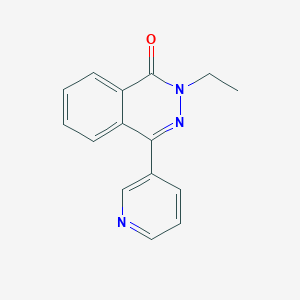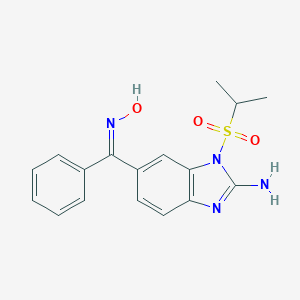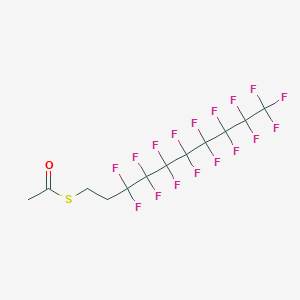
5-(Trimethylsilyl)pyrimidine
概要
説明
5-(Trimethylsilyl)pyrimidine is an organosilicon compound that features a pyrimidine ring substituted with a trimethylsilyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)pyrimidine typically involves the reaction of pyrimidine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 5-(Trimethylsilyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silylated pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
5-(Trimethylsilyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Its unique properties make it useful in the design of novel materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of nucleic acid analogs and other biologically relevant molecules.
Analytical Chemistry: It can be employed as a standard or reagent in various analytical techniques, including nuclear magnetic resonance spectroscopy.
作用機序
The mechanism of action of 5-(Trimethylsilyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during multi-step synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
5-(Tributylstannyl)pyrimidine: Similar to 5-(Trimethylsilyl)pyrimidine but with a tributylstannyl group instead of a trimethylsilyl group.
5-(Trimethylsilyl)uracil: A derivative of uracil with a trimethylsilyl group at the 5-position.
5-(Trimethylsilyl)cytosine: A cytosine derivative with a trimethylsilyl group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where stability and reactivity need to be carefully balanced.
特性
IUPAC Name |
trimethyl(pyrimidin-5-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLVTDGRUWLEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)


![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)


![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)






![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
